molecular formula C16H20Sn B052494 Stannane, diethyldiphenyl- CAS No. 10203-52-8

Stannane, diethyldiphenyl-

Cat. No. B052494
CAS RN: 10203-52-8
M. Wt: 331 g/mol
InChI Key: BTMSMSMZBPEFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] . A research paper titled “Stannane in extreme ultraviolet lithography and vacuum technology: Synthesis and characterization” discusses the synthesis and characterization of stannane . Another paper titled “Stannane synthesis by stannylation or C-Sn coupling reaction” provides information on the synthesis of organostannanes .


Molecular Structure Analysis

The molecular structure of stannane and its derivatives has been studied in several papers. For example, a paper titled “High-Pressure Crystal Structures and Superconductivity of Stannane (SnH₄)” discusses the high-pressure crystal structures of SnH4 . Another paper titled “Tetraethyl stannane: structure, conformations, and orientational order …” investigates the structure and the distribution of conformers of tetraethyl stannane .


Chemical Reactions Analysis

The chemical reactions involving stannane have been studied in several papers. For example, a paper titled “Pd-catalysed reactions of alkynes with model distannanes and poly [di- (n-butyl)]stannane” discusses the reactions of alkynes with stannanes . Another paper titled “Stannane synthesis by stannylation or C-Sn coupling reaction” provides information on the synthesis of organostannanes via C-Sn bond formation .

Future Directions

A paper titled “Stannane in extreme ultraviolet lithography and vacuum technology: Synthesis and characterization” discusses the potential future directions for the use of stannane in extreme ultraviolet lithography and vacuum technology .

properties

IUPAC Name

diethyl(diphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMSMSMZBPEFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144538
Record name Stannane, diethyldiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, diethyldiphenyl-

CAS RN

10203-52-8
Record name Stannane, diethyldiphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, diethyldiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.